3-chloro-7-hydroxy-4H-chromen-4-one
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Overview
Description
“3-chloro-7-hydroxy-4H-chromen-4-one” is a member of the class of 7-hydroxyisoflavones . It is a derivative of 3-phenyl-4H-chromen-4-one, which is substituted by a hydroxy group at position 7 and a chloro group at position 3 . Chroman-4-one, also known as chromone, is an important and versatile 6-O-membered heterocyclic system widespread in the plant kingdom . The importance of this scaffold is highlighted by the huge number of publications dedicated to the synthesis of natural and synthetic derivatives over the past decade .
Synthesis Analysis
A wide range of 2-(hetero)aryl-4H-chromen-4-ones was synthesized via intermolecular o-acylation of substituted phenols with cinnamoyl chlorides mediated by BiCl3 in refluxing carbon tetrachloride followed by intramolecular cyclodehydrogenation of the 2′-hydroxychalcones formed promoted by RuCl3·3H2O at reflux for additional 5 h . Polymethoxy-4H-chromen-4-ones have been prepared by condensation of 2′-hydroxyacetophenone derivatives and acylbenzotriazoles in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in dry THF at −78 to 0 °C, followed by cyclodehydration promoted by p-PTSA in toluene at 80 °C .
Molecular Structure Analysis
The molecular formula of “3-chloro-7-hydroxy-4H-chromen-4-one” is C9H5ClO3 . The InChI code is 1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H . The Canonical SMILES is C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl .
Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Physical And Chemical Properties Analysis
The molecular weight of “3-chloro-7-hydroxy-4H-chromen-4-one” is 196.59 g/mol . The XLogP3-AA is 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
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Organic & Biomolecular Chemistry
- Application : The chroman-4-one framework, to which 3-chloro-7-hydroxy-4H-chromen-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
- Method of Application : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes the synthesis of these compounds .
- Results : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Future Directions
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is a lot of potential for future research in this area.
properties
IUPAC Name |
3-chloro-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOTXVGXRZBLNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419867 |
Source
|
Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-7-hydroxy-4H-chromen-4-one | |
CAS RN |
685848-25-3 |
Source
|
Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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